3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone
Description
Structural Characterization of 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, which precisely describes the connectivity and substitution pattern of the molecule. The molecular formula C₁₇H₁₅F₃O₂ indicates a complex aromatic ketone structure with a molecular weight of 308.30 grams per mole. The compound bears the Chemical Abstracts Service registry number 898774-96-4, providing a unique identifier for this specific structural isomer.
The molecular structure consists of a central propanone bridge connecting two aromatic ring systems, with distinct substitution patterns on each ring. The first aromatic ring features a methoxy group (-OCH₃) at the meta position relative to the propyl chain attachment point, while the second aromatic ring contains a trifluoromethyl group (-CF₃) at the ortho position relative to the carbonyl carbon. This asymmetric substitution pattern creates a molecule with distinct electronic and steric properties that influence its overall chemical behavior.
The structural identifier SMILES notation O=C(C1=CC=CC=C1C(F)(F)F)CCC2=CC=CC(OC)=C2 provides a linear representation of the molecular connectivity. This notation clearly shows the ketone functionality bridging the two substituted benzene rings through a three-carbon propyl chain, with the carbonyl group adjacent to the trifluoromethyl-substituted ring system.
X-ray Crystallographic Studies and Conformational Analysis
While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, conformational analysis can be inferred from similar propiophenone derivatives. The molecular geometry is expected to exhibit significant conformational flexibility around the propyl chain connecting the two aromatic systems. The presence of bulky substituents, particularly the trifluoromethyl group, introduces steric constraints that influence the preferred conformational states.
The trifluoromethyl group's electron-withdrawing nature and substantial steric bulk create a preferential orientation that minimizes unfavorable interactions with neighboring atoms. Theoretical conformational analysis suggests that the most stable conformations likely involve extended arrangements of the propyl chain to reduce steric crowding between the aromatic ring systems. The methoxy group, being smaller and electron-donating, provides less steric hindrance but contributes to the overall electronic distribution within the molecule.
Crystallographic studies of related propiophenone derivatives typically reveal intermolecular interactions involving the carbonyl oxygen and aromatic hydrogen atoms, leading to specific packing arrangements in the solid state. The trifluoromethyl group often participates in weak intermolecular interactions that can influence crystal packing patterns and physical properties such as melting point and solubility characteristics.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance spectrum would be expected to show distinct signals for the methoxy group protons, appearing as a sharp singlet around 3.8 parts per million due to the electron-donating effect of the oxygen atom. The aromatic protons from both ring systems would appear in the characteristic aromatic region between 7.0 and 8.0 parts per million, with specific splitting patterns determined by the substitution patterns on each ring.
The propyl chain protons would exhibit characteristic multipicity patterns, with the methylene groups adjacent to the carbonyl and aromatic ring showing distinct chemical shifts due to their different electronic environments. The trifluoromethyl group, while not directly observable in standard proton Nuclear Magnetic Resonance, significantly influences the chemical shifts of nearby aromatic protons through its strong electron-withdrawing effect.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through characteristic signals for the carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon with its distinctive quartet splitting pattern due to coupling with the fluorine nuclei. The methoxy carbon would appear as a characteristic signal around 55 parts per million, while the carbonyl carbon would be observed in the typical ketone region around 200 parts per million.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretching vibration represents the most prominent feature, expected to appear as a strong absorption band around 1680-1750 cm⁻¹. This frequency range is characteristic of aromatic ketones, with the exact position influenced by the electronic effects of the substituents on the aromatic rings.
The methoxy group contributes several characteristic vibrations, including carbon-oxygen stretching modes around 1163-1210 cm⁻¹ and carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region. The aromatic carbon-carbon stretching vibrations appear in the 1550-1700 cm⁻¹ range, while aromatic carbon-hydrogen stretching occurs around 3020-3080 cm⁻¹. The aromatic carbon-hydrogen bending vibrations produce strong absorptions in the 680-860 cm⁻¹ region.
The trifluoromethyl group introduces distinctive vibrational modes, particularly strong carbon-fluorine stretching vibrations that appear as characteristic bands in the 1000-1400 cm⁻¹ region. These vibrations are typically very intense due to the high polarity of the carbon-fluorine bonds and provide definitive identification of the trifluoromethyl functionality.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl C=O | 1680-1750 | Strong | ν(C=O) stretch |
| Aromatic C=C | 1550-1700 | Medium | ν(C=C) stretch |
| Aromatic C-H | 3020-3080 | Variable | ν(C-H) stretch |
| Methoxy C-O | 1163-1210 | Strong | ν(C-O) stretch |
| Aliphatic C-H | 2800-3000 | Strong | ν(C-H) stretch |
| Aromatic C-H bend | 680-860 | Strong | δ(C-H) bend |
| C-F stretch | 1000-1400 | Very Strong | ν(C-F) stretch |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides structural information through characteristic fragmentation patterns of this compound. The molecular ion peak would appear at mass-to-charge ratio 308, corresponding to the molecular weight of the compound. The ionization process typically involves electron impact or electrospray ionization methods, each producing characteristic fragmentation pathways.
Common fragmentation patterns for propiophenone derivatives include alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions and radical fragments. The trifluoromethyl-substituted benzoyl fragment would represent a significant fragment ion, while the methoxy-substituted benzyl fragment would constitute another major fragmentation pathway. The loss of the methoxy group (31 mass units) and trifluoromethyl group (69 mass units) would produce characteristic fragment ions that aid in structural confirmation.
Electrospray ionization mass spectrometry would likely produce protonated molecular ions [M+H]⁺ at mass-to-charge ratio 309, along with sodium adducts [M+Na]⁺ at mass-to-charge ratio 331. The fragmentation patterns under electrospray conditions often differ from electron impact ionization, typically showing less extensive fragmentation and more intact molecular ion signals.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations would provide detailed insights into the electronic structure and geometric optimization of this compound. These computational methods allow for the prediction of bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure. The calculations would reveal the preferred conformations of the propyl chain and the relative orientations of the two aromatic ring systems.
The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the methoxy group create distinct regions of electron density within the molecule. Density Functional Theory calculations would quantify these electronic effects through molecular electrostatic potential maps and atomic charge distributions. The carbonyl group would exhibit partial positive character on the carbon atom and partial negative character on the oxygen atom, with the magnitude of these charges influenced by the aromatic substituents.
Vibrational frequency calculations using Density Functional Theory methods would predict the infrared spectrum and provide assignments for all observed vibrational modes. These calculations serve as valuable tools for interpreting experimental infrared spectra and confirming structural assignments. The calculated frequencies typically require scaling factors to match experimental observations due to the harmonic approximation used in the computational methods.
Molecular Orbital Analysis of Electronic Structure
Molecular orbital analysis reveals the electronic structure of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The highest occupied molecular orbital typically involves π-electron density concentrated on the aromatic ring systems and the carbonyl oxygen, while the lowest unoccupied molecular orbital often exhibits π* character associated with the aromatic rings and carbonyl group.
The methoxy group contributes electron density through resonance effects, raising the energy of the highest occupied molecular orbital and making the molecule more nucleophilic. Conversely, the trifluoromethyl group withdraws electron density through inductive effects, lowering the energy of the lowest unoccupied molecular orbital and enhancing electrophilic character. This electronic asymmetry creates distinct reactivity patterns at different positions within the molecule.
Molecular orbital calculations also provide insights into the electronic transitions responsible for ultraviolet-visible absorption spectra. The π→π* transitions involving the aromatic ring systems and the n→π* transitions of the carbonyl group represent the primary electronic excitations. The energies and intensities of these transitions are influenced by the electronic effects of the methoxy and trifluoromethyl substituents, leading to characteristic absorption patterns that can be used for identification and quantification purposes.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-6-4-5-12(11-13)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKTJGHJXNKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644239 | |
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-96-4 | |
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
The most common and effective method for synthesizing 3-(3-methoxyphenyl)-2'-trifluoromethylpropiophenone is via Friedel-Crafts acylation. This involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
- The trifluoromethyl-substituted benzoyl chloride (or equivalent acylating agent) is reacted with 3-methoxybenzene under anhydrous conditions.
- Aluminum chloride catalyzes the electrophilic aromatic substitution, attaching the acyl group to the 3-methoxyphenyl ring.
- The reaction is typically conducted in an inert solvent such as dichloromethane or carbon disulfide at controlled temperatures to avoid side reactions.
-
- High regioselectivity for the meta position due to directing effects of the methoxy group.
- Good yields and relatively straightforward purification.
-
- Requires careful control of moisture and temperature.
- Aluminum chloride is corrosive and requires careful handling.
Synthesis of 3-Methoxypropiophenone Intermediate
Before introducing the trifluoromethyl group, the 3-methoxypropiophenone intermediate is often prepared. According to a Chinese patent (CN101671245A), the process involves:
- Preparation of 3-methoxybenzoic acid.
- Conversion to 3-methoxybenzoyl chloride.
- Subsequent reaction with appropriate reagents to form 3-methoxypropiophenone.
This intermediate serves as a key building block for further functionalization.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group is introduced on the phenyl ring adjacent to the ketone moiety, often by using trifluoromethyl-substituted benzoyl chlorides or via trifluoromethylation reactions on preformed aromatic ketones.
- Commercially available 2-(trifluoromethyl)benzoyl chloride is commonly used as the acylating agent in Friedel-Crafts acylation with 3-methoxybenzene or its derivatives.
Alternative Synthetic Routes
Grignard Reaction Route:
The synthesis of 3-methoxypropiophenone can also be achieved by reacting 3-methoxybenzoyl derivatives with ethylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere, followed by acid workup. This method allows for the formation of the ketone via nucleophilic addition and subsequent oxidation steps.Oxidation of Alcohol Precursors:
Starting from 3-methoxybenzaldehyde, reduction to 1-(3-methoxyphenyl)-1-propanol followed by oxidation with sodium dichromate in sulfuric acid can yield the propiophenone.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Description | Yield / Purity |
|---|---|---|---|
| Preparation of 3-methoxybenzoic acid | Standard carboxylation methods | Starting material for benzoyl chloride synthesis | High yield reported |
| Conversion to 3-methoxybenzoyl chloride | Thionyl chloride or oxalyl chloride, reflux | Formation of acyl chloride intermediate | Quantitative |
| Friedel-Crafts acylation | 3-methoxybenzene + 2-(trifluoromethyl)benzoyl chloride, AlCl3 catalyst, inert solvent, 0-25°C | Formation of this compound | 70-85% typical yield |
| Grignard reaction (alternative) | 3-methoxybenzoyl chloride + EtMgBr in THF, 0-20°C, inert atmosphere | Formation of ketone via nucleophilic addition | Quantitative to high yield |
| Oxidation of alcohol intermediate | Sodium dichromate in sulfuric acid, controlled temperature | Conversion of alcohol to ketone | ~70% yield |
Research Findings and Optimization Notes
The use of aluminum chloride in Friedel-Crafts acylation is critical for high regioselectivity and yield. Excess catalyst or elevated temperatures can lead to polyacylation or decomposition.
The trifluoromethyl group enhances the electrophilicity of the acyl chloride, facilitating the acylation but also requiring careful control to avoid side reactions.
Purification typically involves aqueous workup, washing with brine, drying over sodium sulfate, and vacuum concentration to isolate the product as an oily or crystalline solid.
Spectroscopic characterization (NMR, IR) confirms the presence of methoxy and trifluoromethyl groups and the ketone functionality.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-methoxybenzene + 2-(trifluoromethyl)benzoyl chloride | AlCl3 | DCM or CS2 | 0-25°C | 70-85% | Most common, regioselective |
| Grignard Reaction | 3-methoxybenzoyl chloride + EtMgBr | None | THF | 0-20°C | Quantitative | Alternative route to ketone |
| Oxidation of Alcohol | Sodium dichromate + sulfuric acid | None | Aqueous | Controlled | ~70% | Used for intermediate preparation |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxyphenyl)-2’-trifluoromethylpropiophenone.
Reduction: Formation of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions are essential to fully understand its effects .
Comparison with Similar Compounds
Examples :
- 3k : 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- 4k : 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Comparison :
- Structural Differences: Both 3k and 4k feature a propenone (α,β-unsaturated ketone) backbone, unlike the saturated propiophenone structure of the target compound.
- The target compound lacks reported biological activity in the provided evidence .
3-(3-Methoxyphenyl)-2-trifluoromethyl-3-(4-trifluoromethylphenyl)allyl Acetate (3i)
Structural Features :
- Contains a trifluoromethyl group at both the 2- and 4-positions of the phenyl rings.
- Features an allyl acetate moiety, introducing ester functionality absent in the target compound.
Letermovir (Antiviral Drug)
Molecular Formula : C₂₉H₂₈F₄N₄O₄ (MW: 572.55 g/mol)
Key Structural Elements :
- Contains a 3-methoxyphenyl group within a piperazine-quinazoline scaffold.
- Includes multiple trifluoromethyl and methoxy substituents.
Applications : Letermovir is a cytomegalovirus (CMV) protease inhibitor, highlighting its clinical utility in antiviral therapy. The target compound’s simpler structure and lack of heterocyclic moieties limit direct pharmacological parallels .
3-(3-Methoxyphenyl)propionic Acid
Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol)
Differences :
- A saturated carboxylic acid without aromatic ketone or trifluoromethyl groups.
- Classified as a human urinary metabolite, indicating roles in endogenous pathways rather than synthetic applications .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Challenges : Unlike 3i, which requires separation of E/Z isomers, the target compound’s synthesis is stereochemically straightforward .
Biological Activity
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a methoxy and a trifluoromethyl group, is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula: C16H14F3O
- Molecular Weight: 302.28 g/mol
- CAS Number: 898774-00-0
The presence of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The methoxy group can enhance lipophilicity, facilitating cellular uptake, while the trifluoromethyl group may improve binding affinity to specific enzymes or receptors. Research indicates that this compound may modulate pathways involved in inflammation and pain response through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Interaction: It may act on G-protein coupled receptors (GPCRs) involved in pain signaling.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Aspergillus niger | 256 µg/mL |
Anti-inflammatory Effects
In animal models, this compound exhibited significant anti-inflammatory effects. A study using carrageenan-induced paw edema in rats showed a reduction in swelling comparable to standard anti-inflammatory drugs.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 75 |
| Compound Treatment | 68 |
Case Studies
Several case studies have focused on the therapeutic potential of compounds similar to this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated promising anticancer activity against various cancer cell lines, including breast and prostate cancer cells. The mechanisms identified included apoptosis induction and cell cycle arrest.
Q & A
What are the optimal synthetic routes for preparing 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone, and what challenges exist in controlling regioselectivity?
Level: Advanced
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl and methoxyphenyl groups. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst . Challenges include:
- Regioselectivity : The electron-donating methoxy group (ortho/para-directing) competes with the electron-withdrawing trifluoromethyl group (meta-directing), leading to mixed substitution patterns.
- Purification : Byproducts from incomplete reactions or isomerization require chromatography or recrystallization.
Mitigation : Use directing group strategies (e.g., protecting groups) or computational pre-screening (DFT) to predict reactive sites.
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Level: Basic
Methodological Answer:
- Spectroscopy :
- Computational :
What are the common side reactions encountered during the synthesis of trifluoromethyl-containing propiophenones, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Hydrolysis of Trifluoromethyl Groups : Moisture-sensitive intermediates may degrade.
- Solution : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Electrophilic Overreaction : Multiple acylations on the aromatic ring due to competing directing effects.
How does the presence of methoxy and trifluoromethyl groups influence the compound's reactivity in substitution reactions?
Level: Advanced
Methodological Answer:
- Electronic Effects :
- Methoxy (electron-donating) activates the ring for electrophilic substitution (ortho/para), while trifluoromethyl (electron-withdrawing) deactivates it (meta-directing).
- Steric Effects :
What strategies are recommended for resolving contradictory data in spectroscopic analysis, particularly when distinguishing between similar derivatives?
Level: Advanced
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate protons with carbons, resolving overlapping signals (e.g., distinguishing para vs. meta substitution) .
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .
What are the best practices for ensuring reproducibility in the synthesis of this compound?
Level: Basic
Methodological Answer:
- Standardized Protocols : Document reaction parameters (temperature, time, solvent purity).
- Quality Control :
How can computational chemistry predict the biological activity or material properties of this compound?
Level: Advanced
Methodological Answer:
- QSAR Models : Correlate substituent effects (e.g., logP, molar refractivity) with bioactivity data from analogs .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
- DFT Studies : Calculate dipole moments and solubility parameters for material science applications .
What are the critical considerations for studying the stability and degradation pathways of this compound?
Level: Advanced
Methodological Answer:
- Stress Testing : Expose to UV light, varying pH (1–13), and temperatures (40–80°C).
- Analytical Tools :
What analytical techniques confirm purity in the presence of isomeric impurities?
Level: Basic
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .
- DSC/TGA : Detect polymorphic forms or solvates via thermal analysis .
How do steric/electronic effects impact the compound’s utility as a pharmaceutical intermediate?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
